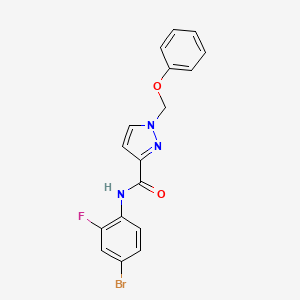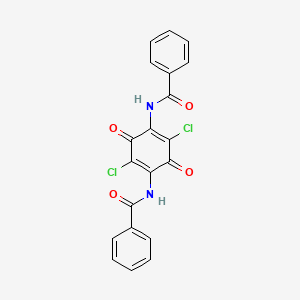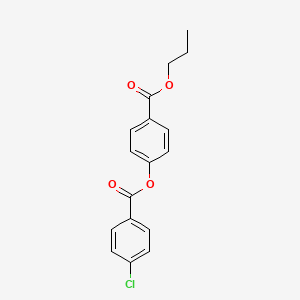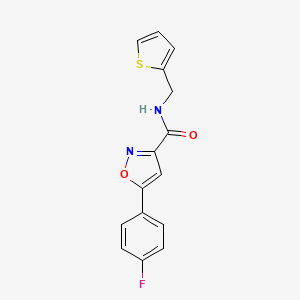
N-(4-bromo-2-fluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Description
The compound belongs to the class of pyrazole carboxamides, which are notable for their diverse chemical and biological properties. Pyrazole derivatives have been synthesized and studied for their potential applications across various fields of chemistry and biology. The synthesis and characterization of such compounds often involve nucleophilic substitution reactions, crystal structure analysis, and evaluation of their biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves nucleophilic displacement reactions, where bromide in the pyrazole ring can be replaced with fluorine or other substituents to generate novel compounds. For example, Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, showcasing the feasibility of nucleophilic displacement with [18F]fluoride on a bromopyrazole ring (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The crystal structure and molecular geometry of pyrazole derivatives can be determined using single crystal X-ray diffraction, supported by IR, NMR, and mass spectral data. Jasinski et al. (2012) conducted such an analysis on pyrazoline derivatives, revealing insights into their crystal packing stabilized by various intermolecular interactions (Jasinski et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including the reaction of pyrazole carbonyl chloride with phenylhydroxyamines to synthesize novel compounds with potential insecticidal and fungicidal activities, as explored by Zhu et al. (2014) (Zhu et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as thermal stability and solubility, are crucial for their practical applications. Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted thermal stability analysis, revealing the compound's stability up to 190°C (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities, are central to the application of pyrazole derivatives. Ahsan et al. (2018) synthesized a series of pyrazole-1-carboxamide analogues and evaluated their cytotoxicity against breast cancer cell lines, demonstrating the potential anticancer activity of these compounds (Ahsan et al., 2018).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c18-12-6-7-15(14(19)10-12)20-17(23)16-8-9-22(21-16)11-24-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOZBZLALCKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B4642927.png)
![2-{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4642934.png)
![methyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4642941.png)
![N-[4-(butylthio)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4642965.png)

![methyl 5-(aminocarbonyl)-2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4642986.png)
![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4642993.png)
![4-tert-butyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4642995.png)
![2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4643003.png)

![2-(4-chlorophenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4643008.png)